molecular formula C25H24ClN3O4S B298136 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide

2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide

Cat. No. B298136
M. Wt: 498 g/mol
InChI Key: TYZSAERXWZUPON-JVWAILMASA-N
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Description

2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to a reduction in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide are diverse. It has been shown to reduce inflammation, pain, and tumor growth in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide in lab experiments is its ability to selectively inhibit the COX-2 enzyme without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. However, one limitation is that this compound has a low solubility in water, which can make it difficult to administer in animal studies.

Future Directions

The potential future directions for research on 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide are numerous. One area of interest is the development of new drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders. Finally, studies investigating the toxicity and pharmacokinetics of this compound are needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide is a promising compound with potential applications in the development of new drugs. Its ability to selectively inhibit the COX-2 enzyme without affecting the COX-1 enzyme makes it an attractive candidate for the treatment of inflammation, pain, and cancer. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with 4-bromo-2-nitrophenol in the presence of potassium carbonate and tetrabutylammonium bromide. The resulting compound is then reacted with 2-mercapto-3-(4-chlorophenyl)propanoic acid hydrazide to produce the final product.

Scientific Research Applications

The potential applications of 2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide in scientific research are vast. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

2-{4-[(E)-(2-{3-[(4-chlorophenyl)sulfanyl]propanoyl}hydrazinylidene)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide

Molecular Formula

C25H24ClN3O4S

Molecular Weight

498 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[(E)-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]propanamide

InChI

InChI=1S/C25H24ClN3O4S/c1-32-21-10-6-20(7-11-21)28-25(31)17-33-22-8-2-18(3-9-22)16-27-29-24(30)14-15-34-23-12-4-19(26)5-13-23/h2-13,16H,14-15,17H2,1H3,(H,28,31)(H,29,30)/b27-16+

InChI Key

TYZSAERXWZUPON-JVWAILMASA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)CCSC3=CC=C(C=C3)Cl

SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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